2-Propenal, 3-cyclopentyl-, (2E)-
CAS No.: 118235-51-1
Cat. No.: VC21331095
Molecular Formula: C8H12O
Molecular Weight: 124.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 118235-51-1 |
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Molecular Formula | C8H12O |
Molecular Weight | 124.18 g/mol |
IUPAC Name | (E)-3-cyclopentylprop-2-enal |
Standard InChI | InChI=1S/C8H12O/c9-7-3-6-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2/b6-3+ |
Standard InChI Key | STNAQNGWDXASLM-ZZXKWVIFSA-N |
Isomeric SMILES | C1CCC(C1)/C=C/C=O |
SMILES | C1CCC(C1)C=CC=O |
Canonical SMILES | C1CCC(C1)C=CC=O |
Introduction
Chemical Structure and Properties
2-Propenal, 3-cyclopentyl-, (2E)-, also known as (E)-3-cyclopentylacrolein or trans-3-cyclopentylacrolein, features a cyclopentyl group attached to an α,β-unsaturated aldehyde. The (2E) designation indicates that it has the trans configuration across the double bond. The compound has a molecular formula of C8H12O and a molecular weight of approximately 128.21 g/mol .
Physical and Chemical Properties
The compound exhibits characteristic properties of α,β-unsaturated aldehydes, with the cyclopentyl group influencing its reactivity and physical characteristics. The following table summarizes key properties of 2-Propenal, 3-cyclopentyl-, (2E)-:
Property | Value |
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Molecular Formula | C8H12O |
Molecular Weight | 128.21 g/mol |
Physical State | Liquid at room temperature |
Structural Features | α,β-unsaturated aldehyde with cyclopentyl group |
Chemical Classification | Aldehyde, Alkene |
CAS Registry Number | 118235-51-1 |
The chemical structure of the compound consists of a cyclopentyl ring attached to a propenal (acrolein) group with the double bond in the trans configuration. This structural arrangement contributes to its chemical reactivity, particularly at the carbonyl group and the carbon-carbon double bond.
Chemical Reactivity
Types of Reactions
2-Propenal, 3-cyclopentyl-, (2E)- participates in various chemical reactions typical of α,β-unsaturated aldehydes. The compound's reactivity is characterized by both the aldehyde functionality and the conjugated double bond.
Oxidation Reactions
The aldehyde group in 2-Propenal, 3-cyclopentyl-, (2E)- can undergo oxidation to form the corresponding carboxylic acid, 3-cyclopentylpropenoic acid. This transformation can be achieved using various oxidizing agents including potassium permanganate or chromium trioxide.
Reduction Reactions
Reduction of the aldehyde group yields 3-cyclopentylprop-2-en-1-ol, while complete reduction of both the carbonyl group and the double bond produces 3-cyclopentyl-1-propanol. These reductions can be accomplished using reagents such as sodium borohydride, lithium aluminum hydride, or through catalytic hydrogenation.
Nucleophilic Addition Reactions
The compound can undergo nucleophilic addition reactions at both the carbonyl carbon and the β-carbon of the double bond. Nucleophiles such as amines, thiols, and alcohols can react with the compound under appropriate conditions to form various substituted derivatives.
Reaction Mechanisms
The reaction mechanisms involving 2-Propenal, 3-cyclopentyl-, (2E)- typically follow established pathways for α,β-unsaturated aldehydes. The presence of the cyclopentyl group affects the electronic environment around the reactive sites, potentially influencing reaction rates and selectivity.
Applications in Research and Industry
Synthetic Intermediate
2-Propenal, 3-cyclopentyl-, (2E)- serves as an important intermediate in organic synthesis for the preparation of various complex molecules. Its electrophilic nature allows it to participate in numerous synthetic transformations, making it valuable in the creation of pharmaceutically active compounds and specialty chemicals.
Pharmaceutical Research
The compound has attracted interest in pharmaceutical research due to its potential biological activities. Studies have investigated its utility as a building block for drug development, particularly in creating compounds with anti-inflammatory properties.
Chemical Industry
In industrial settings, 2-Propenal, 3-cyclopentyl-, (2E)- is employed in the production of specialty chemicals. It serves as a precursor for the synthesis of more complex molecules with applications in various sectors including pharmaceuticals, agrochemicals, and materials science.
Biological Activities
Anti-inflammatory Properties
Research findings have indicated that 2-Propenal, 3-cyclopentyl-, (2E)- possesses anti-inflammatory properties. A notable study demonstrated that treatment with this compound reduced the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory conditions.
Mechanism of Action
The biological activity of 2-Propenal, 3-cyclopentyl-, (2E)- is believed to involve its interaction with cellular components through its electrophilic sites. As an α,β-unsaturated aldehyde, it can react with nucleophilic groups in proteins and other biomolecules, potentially modulating signaling pathways involved in inflammation and oxidative stress.
Synthesis and Production Methods
Laboratory Synthesis
The synthesis of 2-Propenal, 3-cyclopentyl-, (2E)- can be achieved through various methods, with aldol condensation being one of the most common approaches. This typically involves the reaction of cyclopentylacetaldehyde with formaldehyde under basic conditions, followed by dehydration to form the α,β-unsaturated aldehyde.
Industrial Production
At the industrial scale, continuous flow reactors are often employed to enhance the efficiency of production and minimize byproduct formation. The optimization of reaction conditions, including temperature, catalyst selection, and reaction time, is crucial for achieving high yields and purity.
Related Compounds and Comparative Analysis
Structural Analogues
Several compounds share structural similarities with 2-Propenal, 3-cyclopentyl-, (2E)-. These include:
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3-Cyclopentylpropanal (C8H14O): This is the saturated aldehyde analogue, lacking the double bond present in 2-Propenal, 3-cyclopentyl-, (2E)-. It has a CAS number of 6053-89-0 and a molecular weight of 126.196 g/mol .
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3-Cyclopentyl-1-propanol (C8H16O): The alcohol derivative with a saturated carbon chain. It has a molecular weight of 128.212 g/mol and a CAS registry number of 767-05-5 .
Comparative Properties
The following table compares key properties of 2-Propenal, 3-cyclopentyl-, (2E)- with its related compounds:
Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Group | CAS Number |
---|---|---|---|---|
2-Propenal, 3-cyclopentyl-, (2E)- | C8H12O | 128.21 | Unsaturated aldehyde | 118235-51-1 |
3-Cyclopentylpropanal | C8H14O | 126.196 | Saturated aldehyde | 6053-89-0 |
3-Cyclopentyl-1-propanol | C8H16O | 128.212 | Alcohol | 767-05-5 |
The differences in functional groups among these compounds result in distinct chemical reactivities and physical properties. While 2-Propenal, 3-cyclopentyl-, (2E)- exhibits reactivity associated with both the aldehyde group and the carbon-carbon double bond, 3-cyclopentylpropanal is reactive primarily at the aldehyde functionality. 3-Cyclopentyl-1-propanol, with its hydroxyl group, shows different reactivity patterns centered on alcohol chemistry.
Recent Research Findings
Anti-inflammatory Studies
Recent studies have explored the anti-inflammatory potential of 2-Propenal, 3-cyclopentyl-, (2E)- in various experimental models. One significant finding revealed that the compound reduced the production of pro-inflammatory cytokines in cellular assays, suggesting potential therapeutic applications for inflammatory conditions.
Drug Development
The compound has been investigated as a precursor for developing pharmaceutical agents, particularly those targeting inflammatory pathways. Research has also explored its use as an intermediate in the synthesis of S1P1 receptor modulators, which have potential applications in treating autoimmune disorders and certain cancers.
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies involving 2-Propenal, 3-cyclopentyl-, (2E)- and related compounds have provided insights into the molecular features responsible for biological activities. These studies help guide the design of more potent and selective therapeutic agents based on the compound's structural framework.
Analytical Methods and Characterization
Spectroscopic Identification
2-Propenal, 3-cyclopentyl-, (2E)- can be characterized using various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structural arrangement of atoms and the configuration of the double bond.
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Infrared (IR) Spectroscopy: Reveals characteristic absorption bands for the aldehyde group (C=O stretching) and the carbon-carbon double bond.
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Mass Spectrometry: Helps in confirming the molecular weight and fragmentation pattern specific to the compound.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly employed for the separation, identification, and quantification of 2-Propenal, 3-cyclopentyl-, (2E)- in mixtures. These techniques are particularly valuable for assessing the purity of synthesized compounds and monitoring reactions involving this aldehyde.
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